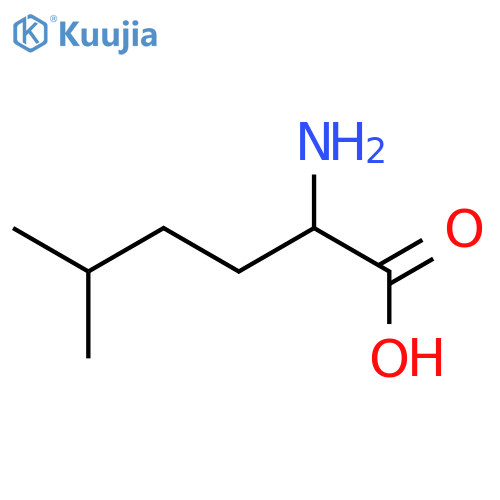Cas no 31872-98-7 (5-Methyl-L-norleucine)

5-Methyl-L-norleucine structure
商品名:5-Methyl-L-norleucine
5-Methyl-L-norleucine 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-5-methylhexanoic acid
- 5-Methyl-L-norleucine
- H-HoLeu-OH
- 5-Methyl-L-norleucin
- (S)-2-amino-5-methyl-hexanoic acid
- (S)-2-Amino-5-methyl-hexansaeure
- H-HoLeu-OH·HCl
- L-2-Amino-5-methyl-hexancarbonsaeure
- L-2-amino-5-methylhexanoic acid
- L-2-Amino-5-methyl-hexansaeure
- L-homoleucine
- DTXSID40185729
- AKOS016843272
- Norleucine, 5-methyl-
- UNII-EVI289Z0PY
- NSC-4073
- MFCD03788077
- NS00029187
- Q27461130
- EINECS 250-848-2
- AC-4454
- AS-15709
- homoleucine
- 31872-98-7
- NSC 4073
- EN300-73909
- BCP24234
- (2S)-2-amino-5-methylhexanoic acid
- CS-0154246
- L-2-Amino-5-methyl hexanoic acid
- SCHEMBL255211
- LEUCINE IMPURITY D [EP IMPURITY]
- 5-METHYL-NORLEUCINE [EP IMPURITY]
- EVI289Z0PY
- BDBM18143
- FMUMEWVNYMUECA-LURJTMIESA-N
-
- MDL: MFCD03788077
- インチ: 1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
- InChIKey: FMUMEWVNYMUECA-LURJTMIESA-N
- ほほえんだ: CC(C)CC[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 145.11000
- どういたいしつりょう: 145.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3A^2
- 疎水性パラメータ計算基準値(XlogP): _1.3
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.014
- ゆうかいてん: 254-256°C
- ふってん: 243.4 °C at 760 mmHg
- フラッシュポイント: 101 °C
- 屈折率: 1.463
- PSA: 63.32000
- LogP: 1.53480
5-Methyl-L-norleucine セキュリティ情報
5-Methyl-L-norleucine 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
5-Methyl-L-norleucine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-15709-100MG |
(S)-2-Amino-5-methylhexanoic acid |
31872-98-7 | >98% | 100mg |
£223.49 | 2023-09-07 | |
| abcr | AB177108-10 g |
L-Homoleucine, 95%; . |
31872-98-7 | 95% | 10g |
€779.80 | 2022-06-11 | |
| Key Organics Ltd | AS-15709-1G |
(S)-2-Amino-5-methylhexanoic acid |
31872-98-7 | >98% | 1g |
£217.00 | 2025-02-08 | |
| Fluorochem | 225199-250mg |
S)-2-Amino-5-methylhexanoic acid |
31872-98-7 | 95% | 250mg |
£81.00 | 2022-02-28 | |
| eNovation Chemicals LLC | D954111-5g |
5-Methyl-L-norleucine |
31872-98-7 | 95+% | 5g |
$145 | 2024-06-07 | |
| TRC | M325775-10mg |
5-Methyl-L-norleucine |
31872-98-7 | 10mg |
$ 158.00 | 2023-09-07 | ||
| Chemenu | CM119746-5g |
5-Methyl-L-norleucine |
31872-98-7 | 95% | 5g |
$785 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SP052-200mg |
5-Methyl-L-norleucine |
31872-98-7 | 95+% | 200mg |
116.0CNY | 2021-07-10 | |
| Fluorochem | 225199-1g |
S)-2-Amino-5-methylhexanoic acid |
31872-98-7 | 95% | 1g |
£204.00 | 2022-02-28 | |
| Enamine | EN300-73909-1.0g |
(2S)-2-amino-5-methylhexanoic acid |
31872-98-7 | 1g |
$61.0 | 2023-06-04 |
5-Methyl-L-norleucine 関連文献
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
推奨される供給者
Amadis Chemical Company Limited
(CAS:31872-98-7)5-Methyl-L-norleucine

清らかである:99%/99%
はかる:5g/10g
価格 ($):166.0/318.0
atkchemica
(CAS:31872-98-7)5-Methyl-L-norleucine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ